REACTION_CXSMILES
|
[C:1]1(=O)[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.C[Mg]Br.[CH3:11][CH2:12]OCC.[CH3:16][C:17](O)=O>O>[CH2:11]([C:1]1([CH2:16][CH3:17])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1)[CH3:12]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask was flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
THF (500 mL) was then added via a syringe
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature gradually
|
Type
|
TEMPERATURE
|
Details
|
heated to 50° C. for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
A yellow solution was formed
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to room temperature
|
Type
|
CUSTOM
|
Details
|
THF and ether were removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The green suspension was extracted with CH2Cl2 (60 mL×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
DISTILLATION
|
Details
|
by vacuum distillation
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(CCC(=O)O1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |